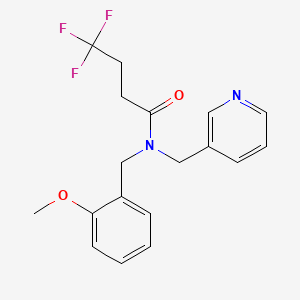![molecular formula C20H23N5O B4534295 N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide](/img/structure/B4534295.png)
N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-4-(1H-pyrazol-5-yl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the use of antipyrine derivatives. For example, compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro variant have been synthesized and characterized spectroscopically, indicating a complex process involving halogenation and amide formation (Saeed et al., 2020). These processes are likely similar to those needed for the compound , given the structural similarities.
Molecular Structure Analysis
Molecular structure analysis of related compounds has been conducted using X-ray crystallography, revealing details such as crystal packing, hydrogen bonding interactions, and the stabilization of molecular sheets primarily through hydrogen bonds and electrostatic energy contributions. For example, Hirshfeld surface analysis and DFT calculations have provided insights into the intermolecular interactions and energy frameworks of antipyrine derivatives (Saeed et al., 2020). These analyses are crucial for understanding the molecular geometry and interactions of the target compound.
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives often include cycloadditions and rearrangements, as seen in the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition of azomethine imines with azlactones (Wenjing Liu et al., 2014). Such reactions are indicative of the chemical versatility and reactivity of pyrazole-containing compounds.
Physical Properties Analysis
The physical properties of compounds in this chemical family, such as solubility, melting points, and crystal structure, can be inferred from studies like those conducted on 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was characterized by various spectroscopic methods and X-ray diffraction studies (K. Kumara et al., 2018). These studies help elucidate the stability and structural characteristics of such compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming dimers or polymers, and the role of substituents in determining reactivity, can be analyzed through the synthesis and study of various derivatives. For example, the synthesis of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides and their antiproliferative activity and effects on cellular mechanisms provide insights into the functional capabilities of these compounds (T. Ai et al., 2017).
Propriétés
IUPAC Name |
N-[[1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopropyl]methyl]-4-(1H-pyrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-11-15(2)25(24-14)13-20(8-9-20)12-21-19(26)17-5-3-16(4-6-17)18-7-10-22-23-18/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIKMOUJVXOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CC2)CNC(=O)C3=CC=C(C=C3)C4=CC=NN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4534213.png)
![1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534217.png)
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-ol](/img/structure/B4534222.png)
![N-[4-(2-{methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B4534234.png)
![5-{[3-(3-chlorophenyl)-1-pyrrolidinyl]methyl}-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B4534246.png)

![N-(3-{[(2,3-dimethyl-1H-indol-5-yl)methyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B4534267.png)
![methyl 5-[2-(benzyloxy)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4534272.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4534287.png)
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4534296.png)
![1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B4534297.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534311.png)
![7-chloro-3-[2-(1H-imidazol-4-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B4534318.png)